molecular formula C12H13BrO2 B6619307 2-(2-bromophenyl)-2-cyclobutylacetic acid CAS No. 1601068-48-7

2-(2-bromophenyl)-2-cyclobutylacetic acid

Cat. No.: B6619307
CAS No.: 1601068-48-7
M. Wt: 269.13 g/mol
InChI Key: VMGRPNVUWYIXTQ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-cyclobutylacetic acid is an organic compound characterized by the presence of a bromophenyl group and a cyclobutylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-2-cyclobutylacetic acid typically involves the bromination of phenylacetic acid derivatives followed by cyclobutylation. One common method involves the use of bromine in the presence of a catalyst to introduce the bromine atom into the phenyl ring. Subsequent reactions with cyclobutyl derivatives under controlled conditions yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclobutylation processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2-cyclobutylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted phenylacetic acids, cyclobutyl derivatives, and other functionalized aromatic compounds.

Scientific Research Applications

2-(2-Bromophenyl)-2-cyclobutylacetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-2-cyclobutylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the cyclobutylacetic acid moiety may influence the compound’s overall stability and reactivity. These interactions can modulate biological pathways and result in specific pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenylacetic acid: Lacks the cyclobutyl group, making it less sterically hindered.

    2-Cyclobutylacetic acid: Lacks the bromophenyl group, resulting in different reactivity and applications.

    2-(2-Chlorophenyl)-2-cyclobutylacetic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

2-(2-Bromophenyl)-2-cyclobutylacetic acid is unique due to the combination of the bromophenyl and cyclobutyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-bromophenyl)-2-cyclobutylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-10-7-2-1-6-9(10)11(12(14)15)8-4-3-5-8/h1-2,6-8,11H,3-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGRPNVUWYIXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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